molecular formula C36H65NO13 B601242 3'-De(dimethylamino)-3'-oxoazithromycin CAS No. 612069-25-7

3'-De(dimethylamino)-3'-oxoazithromycin

Cat. No. B601242
M. Wt: 719.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3’-De(dimethylamino)-3’-oxoazithromycin is a pharmaceutical analytical impurity . It has the molecular formula C36H65NO13 .


Synthesis Analysis

The synthesis of 3’-De(dimethylamino)-3’-oxoazithromycin is achieved through chemical synthesis . The exact process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 3’-De(dimethylamino)-3’-oxoazithromycin is represented by the formula C36H65NO13 . Further details about its structure are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Biological Comparisons of Antibiotics : One study focuses on the synthesis of antibiotics like puromycin from adenosine and its analogues, demonstrating the role of dimethylamino groups in these processes. It shows that replacing N7 in the purine ring of puromycin with "CH" does not significantly affect biological activity (Robins et al., 2001).

  • Labeling Proteins in Ribosomes : Another research highlights the synthesis of a photoreactive puromycin analogue for labeling proteins in the 50-S subunit of Escherichia coli ribosomes. This demonstrates the utility of dimethylamino compounds in biochemical research and protein study (Krassnigg et al., 1978).

  • Degradation and Inactivation of Antibiotics : A study on the degradation of macrolide antibiotics by ozone, with a focus on clarithromycin, shows that the dimethylamino group is a target for ozone reaction. The reaction alters the functional group, rendering these drugs inactive, which is crucial for wastewater treatment (Lange et al., 2006).

  • Metabolism and Antibacterial Effects : Research on poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA) explores its antimicrobial activity against various bacteria. This illustrates the applications of dimethylamino compounds in developing antimicrobial coatings for medical devices (Rawlinson et al., 2010).

  • Structural Studies for Drug Development : The structural analysis of DesVI from Streptomyces venezuelae, a sugar N,N-dimethyltransferase required for antibiotic biosynthesis, provides insights into the molecular architecture important for the development of new antibiotics (Burgie & Holden, 2008).

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNAVVMCWWSBHN-AWHKAWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H](C(=O)C[C@H](O3)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210124
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-De(dimethylamino)-3'-oxoazithromycin

CAS RN

612069-25-7
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DE(DIMETHYLAMINO)-3'-OXOAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC18HT68M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
Y Chang, LX Wang, YP Li, CQ Hu - Journal of chromatographic …, 2016 - academic.oup.com
The European Pharmacopoeia, the US Pharmacopoeia, and the Pharmacopoeia of the People's Republic of China all prescribe a high-performance liquid chromatography-ultraviolet …
Number of citations: 13 academic.oup.com
AHH Bakheit, BMH Al-Hadiya, AA Abd-Elgalil - Profiles of drug substances …, 2014 - Elsevier
Azithromycin is an azalide, a subclass of macrolide antibiotics. It is derived from erythromycin, with a methyl-substituted nitrogen atom incorporated into the lactone ring, thus making the …
Number of citations: 113 www.sciencedirect.com
Y Jiang, X Jun-Ping, Y Jian-Hong, ZF Zhang… - Chinese journal of …, 2015 - Elsevier
In the present report, we review the technical guidelines and principles on impurity research and control for antibiotics established by various agencies, including the International …
Number of citations: 6 www.sciencedirect.com

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